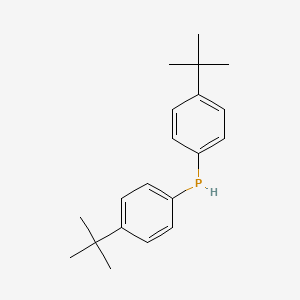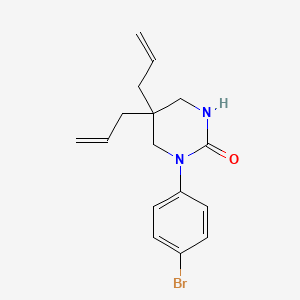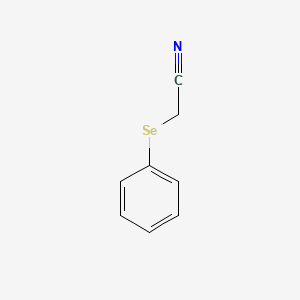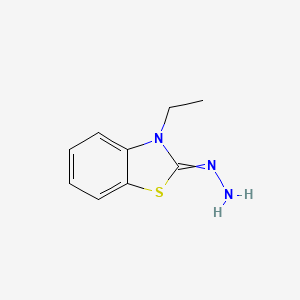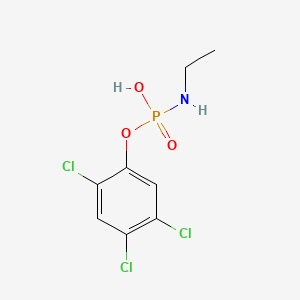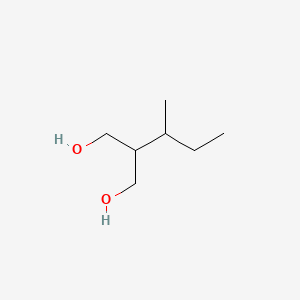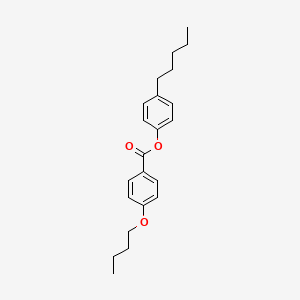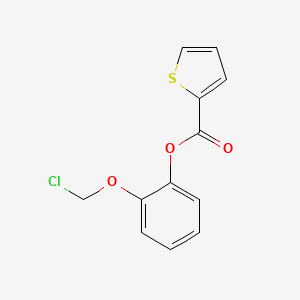
Triphenyltelluronium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenyltelluronium chloride is an organotellurium compound with the chemical formula ( \text{Ph}_3\text{TeCl} ), where “Ph” represents a phenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triphenyltelluronium chloride can be synthesized through the reaction of triphenyltellurium bromide with a chloride source. One common method involves the addition of phenyl lithium (PhLi) to tellurium tetrachloride (TeCl4) in an inert atmosphere, followed by purification steps to isolate the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process typically includes the use of high-purity reagents and controlled environments to ensure the quality and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Triphenyltelluronium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state tellurium compounds.
Reduction: It can be reduced to lower oxidation state tellurium species.
Substitution: It participates in substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like potassium iodide (KI) for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield tellurium dioxide (TeO2), while reduction can produce elemental tellurium (Te). Substitution reactions can result in the formation of various telluronium salts with different anions .
Wissenschaftliche Forschungsanwendungen
Triphenyltelluronium chloride has several scientific research applications:
Wirkmechanismus
The mechanism by which triphenyltelluronium chloride exerts its effects involves its ability to form strong chalcogen bonds with electron-rich atoms. This property allows it to interact with various molecular targets, including imines and aldehydes, facilitating catalytic processes and other chemical transformations . The specific pathways involved depend on the nature of the reaction and the conditions under which it is carried out .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenyltelluronium bromide: Similar in structure but with a bromide ion instead of chloride.
Triphenyltelluronium iodide: Another similar compound with an iodide ion.
Triphenylphosphonium chloride: A related compound with phosphorus instead of tellurium.
Uniqueness
Triphenyltelluronium chloride is unique due to its strong chalcogen bonding capabilities, which are more pronounced than those of its lighter chalcogen counterparts like sulfur and selenium. This makes it particularly effective in catalysis and other applications where strong non-covalent interactions are beneficial .
Eigenschaften
CAS-Nummer |
31426-14-9 |
|---|---|
Molekularformel |
C18H15ClTe |
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
[chloro(diphenyl)-λ4-tellanyl]benzene |
InChI |
InChI=1S/C18H15ClTe/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H |
InChI-Schlüssel |
AYLBDHDLFDDIBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Te](C2=CC=CC=C2)(C3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7-dihydroxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-6H-chromen-4-one](/img/structure/B14681752.png)
